molecular formula C10H11NOS2 B1377765 [5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol CAS No. 1447966-22-4

[5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol

Cat. No.: B1377765
CAS No.: 1447966-22-4
M. Wt: 225.3 g/mol
InChI Key: GEUUISKLTZNDTJ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The systematic nomenclature of 5-(Aminomethyl)thiophen-2-ylmethanol follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur atoms. The compound belongs to the broader classification of bithiophene derivatives, specifically characterized by its asymmetric substitution pattern that distinguishes it from simpler thiophene-based structures. The primary thiophene ring bears an aminomethyl group at the 5-position, while the secondary thiophene ring connects through a hydroxymethyl bridge at the 3-position, creating a complex three-dimensional molecular architecture.

The structural classification places this compound within the category of aromatic heterocyclic alcohols containing nitrogen-bearing substituents. The thiophene rings maintain their characteristic planar five-membered structure, with the sulfur atoms contributing to the overall aromatic stabilization through pi-electron delocalization. Each thiophene moiety exhibits the typical bond angles of approximately 93 degrees at the sulfur atom, with carbon-carbon bonds adjacent to sulfur measuring approximately 1.34 Angstroms and carbon-sulfur bonds extending to about 1.70 Angstroms.

The molecular framework can be systematically dissected into three primary structural components: the aminomethyl-substituted thiophene ring, the hydroxymethyl bridge, and the terminal thiophene ring. This tripartite organization provides multiple sites for potential chemical modification and functionalization, making it a valuable synthetic intermediate. The presence of both nucleophilic (amino) and electrophilic (hydroxyl) functional groups creates opportunities for diverse chemical transformations.

Chemical database entries consistently identify this compound using its systematic name, with alternative designations including 5-(aminomethyl)-2-thienylmethanol and various catalog-specific nomenclatures employed by different suppliers. The compound's registration in major chemical databases confirms its recognition as a distinct chemical entity with well-defined structural parameters.

Historical Context of Aminomethyl-thiophene Derivatives

The development of aminomethyl-thiophene derivatives traces its origins to the fundamental discovery of thiophene itself by Viktor Meyer in 1882, who identified this heterocyclic compound as a contaminant in benzene through the characteristic indophenin reaction. Meyer's groundbreaking work established thiophene as a distinct aromatic heterocycle, laying the foundation for subsequent investigations into substituted thiophene derivatives. The recognition that thiophene exhibits greater reactivity than benzene toward electrophilic substitution reactions opened pathways for developing more complex thiophene-based structures.

The evolution of aminomethyl-thiophene chemistry gained momentum during the mid-20th century as synthetic methodologies advanced and the pharmaceutical industry recognized the potential of heterocyclic compounds. Early synthetic approaches focused on introducing amino functionality to thiophene rings through various substitution reactions, with the aminomethyl group emerging as a particularly versatile substituent due to its synthetic accessibility and reactivity profile. The development of reliable synthetic routes to 2-thiophenemethylamine, first reported in the 1940s, provided crucial foundational chemistry for more complex derivatives.

Subsequent decades witnessed increasing sophistication in thiophene modification strategies, with researchers developing methods to construct bithiophene systems and introduce multiple functional groups with precise regioselectivity. The emergence of 5-(Aminomethyl)thiophen-2-ylmethanol represents a convergence of these synthetic advances, combining aminomethyl substitution with bithiophene architecture and hydroxyl functionality. Contemporary research efforts continue to explore new synthetic approaches and applications for such complex thiophene derivatives.

The historical trajectory of aminomethyl-thiophene development reflects broader trends in heterocyclic chemistry, including the growing recognition of thiophene-based compounds in pharmaceutical research and materials science applications. Modern synthetic chemistry has enabled the preparation of increasingly complex aminomethyl-thiophene structures with high precision and yield, facilitating their incorporation into diverse research programs.

Significance in Heterocyclic Chemistry

Heterocyclic compounds constitute the largest and most diverse family of organic molecules, with thiophene derivatives occupying a particularly important position due to their unique electronic properties and synthetic versatility. The significance of 5-(Aminomethyl)thiophen-2-ylmethanol in heterocyclic chemistry stems from its complex structural arrangement that combines multiple heterocyclic rings with diverse functional groups, creating a platform for extensive chemical modification and functionalization.

The compound exemplifies the principles of heterocyclic reactivity, particularly the enhanced electrophilic substitution reactivity exhibited by thiophene rings compared to carbocyclic aromatics. Thiophene demonstrates approximately 10⁷ times greater reactivity toward bromination compared to benzene, reflecting the significant activation provided by the sulfur heteroatom. This enhanced reactivity enables facile introduction of substituents at specific positions on the thiophene rings, facilitating the construction of complex molecular architectures.

The presence of both electron-donating aminomethyl groups and electron-withdrawing hydroxyl functionality creates a sophisticated electronic environment that influences the compound's reactivity patterns. The aminomethyl substituent provides nucleophilic character while maintaining compatibility with aromatic substitution reactions, while the hydroxyl group offers opportunities for further synthetic elaboration through esterification, etherification, or oxidation reactions.

From a theoretical perspective, this compound illustrates important concepts in heterocyclic chemistry including aromatic stabilization, heteroatom effects on reactivity, and the interplay between electronic and steric factors in determining chemical behavior. The sulfur atoms in the thiophene rings contribute significantly to the overall pi-electron system through their lone pairs, creating a delocalized aromatic system with unique properties distinct from purely carbocyclic aromatics.

The compound's structure also demonstrates the successful integration of multiple heterocyclic units into a single molecular framework, a strategy increasingly important in modern drug discovery and materials science research where complex molecular architectures are required to achieve desired properties and activities.

Position in the Thiophene-based Compound Family

Within the extensive family of thiophene-based compounds, 5-(Aminomethyl)thiophen-2-ylmethanol occupies a specialized position as a bithiophene derivative with asymmetric substitution and multifunctional character. The compound can be systematically classified alongside related structures that share common structural motifs while exhibiting distinct functional group arrangements and connectivity patterns.

The broader thiophene family encompasses simple monosubstituted thiophenes such as 2-thiophenemethylamine (CAS 27757-85-3), which serves as a fundamental building block with a single aminomethyl substituent. Progression to more complex structures includes compounds like 5-(aminomethyl)thiophen-2-ylmethanol and 5-(aminomethyl)thiophen-2-ylmethanol, which demonstrate systematic variation in the second heterocyclic ring while maintaining the aminomethyl-thiophene core.

Compound Class Representative Structure Molecular Formula Key Structural Features
Monosubstituted thiophenes 2-Thiophenemethylamine C₅H₇NS Single aminomethyl group
Bithiophene derivatives Target compound C₁₀H₁₁NOS₂ Asymmetric bithiophene with multiple functional groups
Mixed heterocycle systems 5-(Aminomethyl)thiophen-2-ylmethanol C₁₀H₁₁NO₂S Thiophene-furan hybrid structure
Symmetrical bithiophenes 5-(Aminomethyl)thiophen-2-ylmethanol C₁₀H₁₁NOS₂ Symmetrical connectivity pattern

The compound's position within this classification system reflects its intermediate complexity, bridging the gap between simple thiophene derivatives and highly complex polythiophene systems used in materials science applications. Its bithiophene core provides enhanced electronic conjugation compared to monothiophene derivatives while maintaining synthetic accessibility and functional group compatibility.

Comparative analysis with related bithiophene structures reveals the unique character of the 2,3-connectivity pattern employed in 5-(Aminomethyl)thiophen-2-ylmethanol, contrasting with the more common 2,2'-connectivity observed in many bithiophene systems. This connectivity pattern influences both the electronic properties and conformational behavior of the molecule, contributing to its distinct chemical personality within the thiophene family.

The compound's multifunctional nature positions it as a valuable synthetic intermediate capable of serving as a precursor to even more complex thiophene-based structures through selective functional group modification. This versatility enhances its significance within the broader context of thiophene chemistry and heterocyclic synthesis, establishing it as a key member of the expanding library of sophisticated thiophene derivatives available to synthetic chemists.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUUISKLTZNDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction and Reductive Amination

The Mannich reaction, involving formaldehyde and amines, is a classical method to introduce aminomethyl groups onto heteroaromatic rings such as thiophenes. For example, reactions of thiophene aldehydes with formaldehyde and ammonia or primary amines under non-catalyzed conditions yield aminomethyl derivatives in fair to good yields.

Reductive amination of thiophene-2-carbaldehydes with ammonia or amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation is another approach. This method allows selective conversion of aldehydes to aminomethyl groups while preserving other functional groups.

Use of Bis(trimethylsilyl)phosphonite in α-Aminomethylation

In related heterocyclic systems, bis(trimethylsilyl)phosphonite has been employed as a nucleophile to react with heterocyclic imines, followed by methanolysis, to afford α-aminomethyl derivatives efficiently. While this method is more specific to phosphinic acids, the nucleophilic addition strategy may inspire analogous aminomethylation on thiophene imines.

Hydroxymethylation and Alcohol Formation

Reduction of Aldehydes to Alcohols

The hydroxymethyl group on the thiophene ring can be introduced by reducing the corresponding aldehyde using hydride reagents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0°C). This method has been demonstrated to yield the corresponding alcohols in high yield (~80%).

Hydroxymethylation via Formaldehyde Addition

Hydroxymethylation can also be achieved by reacting thiophene derivatives with aqueous formaldehyde under basic conditions (e.g., sodium hydroxide in water) and heat, leading to the formation of hydroxymethyl-substituted thiophenes after work-up.

Construction of the Thiophene Core and Substitution

The synthesis of thiophene derivatives often involves:

  • Gewald reaction variants, including Knoevenagel condensation of α-cyanoketones with aldehydes, followed by elemental sulfur addition to form thiophene rings.
  • Michael-type additions and intramolecular cyclizations to build substituted thiophenes with functional groups at desired positions.
  • Palladium-catalyzed cross-coupling reactions (Suzuki or Stille) for arylation of thiophene rings, enabling functionalization at specific positions.

These methods allow for the assembly of thiophene rings bearing substituents such as aminomethyl and hydroxymethyl groups.

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of aldehyde to alcohol Lithium aluminum hydride, THF, 0°C, 20 min ~80 Quench with Na2SO4·10H2O, filtration, solvent removal yields pure alcohol
Aminomethylation (Mannich) Aldehyde + formaldehyde + ammonia, reflux, aqueous base Fair to good Reaction time 2 h at 80-90°C, extraction with ethyl acetate, crystallization
Bis(trimethylsilyl)phosphonite addition Reaction with heterocyclic imines, methanolysis Fair to good Efficient for α-aminomethyl-H-phosphinic acids; analogous approach may apply
Gewald reaction for thiophene core α-Cyanoketone + aldehyde, EtOH, KOH catalyst, elemental sulfur Moderate to high Knoevenagel condensation followed by sulfur addition; yields purified thiophenes
Pd-catalyzed cross-coupling 2,5-dibromothiophene + arylboronic acid, Pd catalyst High Suzuki or Stille coupling for arylation; conditions optimize substitution

Research Findings and Considerations

  • The aminomethylation of thiophenes is best achieved under mild conditions to avoid over-alkylation or polymerization.
  • Reduction of aldehydes to alcohols with LiAlH4 is efficient but requires careful quenching and handling due to reagent sensitivity.
  • The Gewald reaction and Pd-catalyzed couplings provide versatile routes to thiophene cores with diverse substitution patterns, facilitating the introduction of aminomethyl and hydroxymethyl groups.
  • Methanolysis following nucleophilic addition to imines offers a selective pathway for α-aminomethyl derivatives, which could be adapted for thiophene systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Aminomethyl)thiophen-2-ylmethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiophene derivatives, including 5-(Aminomethyl)thiophen-2-ylmethanol, have been studied for their antimicrobial properties. A study highlighted that thiophene compounds exhibit significant activity against various pathogens, suggesting their potential as therapeutic agents against bacterial infections . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties
Research indicates that thiophene derivatives can inhibit the growth of cancer cells. For instance, compounds containing thiophene moieties have shown efficacy in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structural characteristics of 5-(Aminomethyl)thiophen-2-ylmethanol may enhance its bioactivity against tumor cells.

Agricultural Applications

Herbicides and Plant Growth Regulators
Thiophene derivatives are also explored for their phytotoxicity against weeds and their ability to promote plant growth. Studies have demonstrated that certain thiophene compounds can inhibit seedling emergence and growth of unwanted plants while promoting the growth of crops like oats and radishes . This dual action makes them valuable in developing eco-friendly herbicides.

Materials Science

Conductive Polymers
The incorporation of thiophene units into polymer matrices has led to the development of conductive materials. These materials are essential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of thiophene derivatives allow for enhanced charge transport and stability in these applications .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated various thiophene derivativesFound that 5-(Aminomethyl)thiophen-2-ylmethanol exhibited significant antibacterial activity against E. coli and S. aureus .
Herbicidal Effects Investigated the impact on monocotyledonous and dicotyledonous plantsDemonstrated effective inhibition of weed germination while promoting crop growth .
Conductive Polymer Research Explored the synthesis of conductive polymers with thiophene unitsResulted in materials with improved electrical conductivity suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Thiophene-Linked Methanone Derivatives

Compound 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone (Fig. 1a) replaces the hydroxymethyl linker with a methanone group and introduces a pyrazole ring. The cyano (–CN) and amino (–NH2) groups enhance its reactivity, making it a candidate for nucleophilic additions. However, the absence of a hydroxymethyl group reduces its hydrophilicity compared to the target compound .

Thiophene-Aromatic Hybrids

Canagliflozin (C24H25FO5S): This antidiabetic drug contains a 5-(4-fluorophenyl)thiophen-2-yl group linked to a glucose moiety. While it shares the thiophene core, its larger, glycosidic structure results in poor aqueous solubility, contrasting with the smaller, more polar target compound .

Aminomethyl-Thiophene Derivatives

SIM-53B: A cyanothiophene derivative with a 3,5-dihydroxybenzamide substituent. Its 3-cyano group and tetrahydrobenzo[b]thiophene core differ from the target compound’s aminomethyl and hydroxymethyl groups, but both highlight the role of electron-withdrawing substituents in modulating bioactivity .

Physicochemical Properties

Property 5-(Aminomethyl)thiophen-2-ylmethanol Canagliflozin Compound 7a
Molecular Weight ~250–300 (estimated) 444.52 320.34
Solubility Moderate in methanol/DMSO; low in water Poor in water Low in water
Key Substituents –CH2NH2, –CH2OH Fluorophenyl, glucose –CN, –NH2

The target compound’s smaller size and polar groups may improve membrane permeability compared to bulkier analogues like Canagliflozin.

Antimicrobial Potential

Thiophene derivatives in exhibit antimicrobial activity due to sulfur’s electron-rich nature, which disrupts bacterial membranes. The target compound’s aminomethyl group could enhance this activity by facilitating interactions with microbial enzymes .

Antioxidant Properties

highlights the antioxidant activity of SIM-53B, attributed to phenolic –OH groups. While the target compound lacks phenols, its hydroxymethyl group may contribute to radical scavenging, albeit less effectively .

Pharmacokinetics

The aminomethyl group may enhance metabolic stability compared to ester-containing derivatives like 3a–3d in , which are prone to hydrolysis .

Biological Activity

The compound 5-(Aminomethyl)thiophen-2-ylmethanol , with the chemical formula C10H11NOS2C_{10}H_{11}NOS_2, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol typically involves the reaction of thiophene derivatives with aminomethyl groups. The compound can be synthesized via a Mannich reaction, utilizing thiophene derivatives and formaldehyde in the presence of amines . The structure includes two thiophene rings and an aminomethyl group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of 5-(Aminomethyl)thiophen-2-ylmethanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its potential applications span across antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to 5-(Aminomethyl)thiophen-2-ylmethanol exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityMIC (mg/ml)
5-(Aminomethyl)thiophen-2-ylmethanolAntibacterial0.22 (Plesiomonas shigellosis)
Similar Thiophene DerivativeAntifungalNotable against selected strains

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity is also noteworthy. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The aminomethyl group is thought to play a crucial role in mediating these effects through interactions with inflammatory pathways.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluating the antibacterial activity of thiophene derivatives reported that compounds similar to 5-(Aminomethyl)thiophen-2-ylmethanol showed potent activity against pathogenic bacteria, particularly Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics .
  • Anti-proliferative Effects : Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation. For example, derivatives were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values below 25 μM, indicating strong anti-cancer potential .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which may explain its diverse biological activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(Aminomethyl)thiophen-2-ylmethanol?

  • Methodology :

  • Stepwise Functionalization : Begin with thiophene derivatives as precursors. For example, introduce aminomethyl groups via nucleophilic substitution or reductive amination. Use protecting groups (e.g., Boc for amines) to avoid side reactions during coupling steps.
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura or Stille couplings to link thiophene subunits. For instance, demonstrates the use of piperazine intermediates in analogous syntheses via nucleophilic substitution in tetrahydrofuran under reflux .
  • Purification : Utilize column chromatography (normal or reverse-phase) for isolating intermediates, as described in for similar thiophene derivatives.

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks by comparing to structurally related compounds. For example, the thiophene protons typically resonate between δ 6.5–7.5 ppm, while the methanol group may show broad signals around δ 1.5–3.0 ppm ( reports analogous shifts for thiophene-containing compounds) .
  • IR Spectroscopy : Identify functional groups like -OH (stretch ~3200–3600 cm⁻¹) and -NH (bending ~1500–1600 cm⁻¹). highlights IR’s utility in confirming hydrogen bonding in thiophene derivatives .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity ( validates DFT for correlation-energy calculations in heterocycles) .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation, critical for predicting solubility in biological assays.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/water mixtures). Refine structures using SHELXL ( used SHELX for benzothiophene analogs, achieving Rint < 0.05) .
  • Mercury Software : Visualize packing motifs and hydrogen-bonding networks ( highlights Mercury’s utility in identifying intermolecular interactions) .
  • Example : resolved dihedral angle discrepancies (e.g., 60.94° vs. 88.81° in tetrazole-thiophene derivatives) by comparing experimental and DFT-predicted torsions .

Q. What strategies address low yields in aminomethyl-thiophene coupling reactions?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings. achieved 48% yield using excess piperazine and K₂CO₃ in THF .
  • Reaction Optimization : Vary solvents (DMF vs. THF), temperatures (reflux vs. microwave), and stoichiometry. For example, improved yields by substituting acrylonitrile intermediates with tin azides in cycloadditions .

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • SAR Workflow :

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., dopamine D3 receptors, as in ) .

In Vitro Validation : Compare IC₅₀ values across analogs. Adjust substituents (e.g., methoxy vs. trifluoromethyl groups) to refine selectivity.

  • Statistical Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area). ’s XlogP data (logP = 4) suggests hydrophobic interactions dominate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol
Reactant of Route 2
[5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.